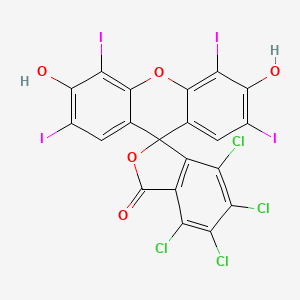

Rose Bengal Lactone

Description

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28/h1-2,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICCLYANAQEHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Cl4I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

632-68-8 (di-potassium salt), 632-69-9 (di-hydrochloride salt) | |

| Record name | Rose bengal lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048426 | |

| Record name | C.I. Solvent Red 141 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-77-7 | |

| Record name | 4,5,6,7-Tetrachloro-2′,4′,5′,7′-tetraiodofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rose bengal lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rose bengal lactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 141 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIU7Q7W2SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Rose Bengal Lactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Rose Bengal Lactone, a crucial derivative of the potent photosensitizer Rose Bengal. This document details the chemical transformation, offers a step-by-step experimental protocol, and outlines robust purification methodologies. All quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams.

Introduction

Rose Bengal is a well-established photosensitizer with applications in photodynamic therapy and diagnostics. Its efficacy is pH-dependent, as it exists in equilibrium between its open quinoid form and its closed, colorless lactone form. The transition to the lactone is favored under acidic conditions (pH < 5).[1] This guide focuses on the deliberate synthesis and subsequent purification of this compound, a critical step for research and development activities requiring the pure, non-photosensitizing form of the molecule.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed intramolecular cyclization of Rose Bengal. This process involves the protonation of the carboxylate group, which then facilitates a nucleophilic attack to form the spiro-lactone structure.[2]

Reaction Pathway

The conversion of Rose Bengal to this compound is a reversible, acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carboxylate group on the phthalic acid moiety of Rose Bengal. This protonation increases the electrophilicity of the carboxylic carbon, allowing for an intramolecular nucleophilic attack from the xanthene ring, leading to the formation of the five-membered lactone ring.

Caption: Acid-catalyzed equilibrium between Rose Bengal and this compound.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol is based on the principle of precipitating the less soluble lactone form from an aqueous solution of Rose Bengal by acidification.

Materials:

-

Rose Bengal (sodium salt)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Dissolution: Prepare a solution of Rose Bengal by dissolving a known quantity in distilled water. The concentration should be sufficient to observe precipitation upon acidification.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the Rose Bengal solution.

-

Precipitation: Continue adding HCl until a precipitate (the red-colored this compound) is formed. The pH of the solution should be below 5.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the collected solid with cold distilled water to remove any remaining acid and water-soluble impurities.

-

Drying: Dry the purified this compound in a drying oven at a low temperature or in a desiccator to remove residual water.

Note: This protocol provides a general guideline. Optimization of reactant concentrations, temperature, and reaction time may be necessary to maximize yield and purity.[2]

Purification of this compound

The purity of this compound is critical for its intended applications. Chromatographic techniques are the most effective methods for achieving high purity.

Purification Workflow

The general workflow for the purification of synthesized this compound involves an initial crude purification by precipitation, followed by more refined chromatographic methods to remove closely related impurities.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Rose Bengal Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal (RB), a xanthene dye, is a potent photosensitizer with significant applications in photodynamic therapy (PDT), diagnostics, and synthetic chemistry.[1] Its efficacy is intrinsically linked to its photophysical and photochemical properties, which are highly sensitive to its molecular form and environment. Rose Bengal can exist in a colored, open-ring quinoid form and a colorless, closed-ring lactone form. The equilibrium between these two forms is predominantly governed by the pH of the medium, with the lactone form being favored in acidic conditions (pH < 5).[2] This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of Rose Bengal Lactone, detailed experimental protocols for their measurement, and visualizations of the underlying processes.

Data Presentation: Photophysical and Photochemical Parameters

The photophysical and photochemical properties of Rose Bengal are highly dependent on the solvent and its molecular form (lactone vs. quinoid). The following tables summarize key quantitative data from the literature.

Table 1: Absorption and Emission Properties of Rose Bengal in Various Solvents

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Water | 546-550 | 567 | ≥98,000 at 546-550 nm |

| Basic Ethanol | 559 | 571-582 | 90,400 at 559 nm[2][3] |

| Ethanol | - | - | - |

| Methanol | 557 | 575 | - |

| Acetonitrile | 562 | 583 | - |

| DMSO | 567 | 588 | - |

Note: The quinoid form is the predominantly absorbing and emitting species in these polar solvents.

Table 2: Quantum Yields and Excited State Lifetime of Rose Bengal

| Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Excited Singlet State Lifetime (τs) |

| Water | - | 0.75 - 0.76[4] | ~70 ps (pH 12) |

| Basic Ethanol | 0.11 | - | - |

| Ethanol | 0.05 | 0.68 - 0.86 | 771 ps |

| Acetonitrile | - | 0.53 | - |

| DMSO | - | 0.76 | - |

| Phosphate Buffer | - | 0.05 | - |

Experimental Protocols

Accurate determination of photophysical and photochemical parameters is crucial for the evaluation of photosensitizers. The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of Rose Bengal.

Materials:

-

Rose Bengal powder

-

Spectroscopic grade solvent (e.g., ethanol, water)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of Rose Bengal and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for the scan (e.g., 400-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

-

Sample Measurement: Record the absorbance spectra for each of the diluted Rose Bengal solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot is the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield (Φf) of Rose Bengal.

Materials:

-

Rose Bengal solutions with low absorbance (< 0.1 at the excitation wavelength)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

-

A reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex) at or near the absorption maximum of Rose Bengal. Set the emission scan range to start at a wavelength longer than λex.

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for background signals, including Raman scattering.

-

Sample and Standard Measurement: Record the fluorescence emission spectra of both the Rose Bengal solution and the reference standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths). Ensure the absorbance of both the sample and standard at the excitation wavelength is low and ideally matched.

-

Data Analysis (Comparative Method):

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectra for both the sample (Is) and the reference (Ir).

-

Measure the absorbance of the sample (As) and the reference (Ar) at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the fluorescence quantum yield of the sample (Φf,s) using the following equation: Φf,s = Φf,r * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φf,r is the quantum yield of the reference, and ns and nr are the refractive indices of the sample and reference solvents, respectively.

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To determine the singlet oxygen quantum yield of Rose Bengal using an indirect chemical trapping method.

Materials:

-

Rose Bengal (or test sample)

-

Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal in a specific solvent)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare stock solutions of the sample, the reference photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.

-

Absorbance Matching: In separate cuvettes, prepare solutions of the sample and the reference. Adjust their concentrations so that their absorbance values are identical at the irradiation wavelength. This ensures that both solutions absorb the same number of photons. To each cuvette, add a specific aliquot of the DPBF stock solution.

-

Irradiation and Monitoring: Irradiate the sample and reference solutions with the light source under constant stirring. At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, monitoring the decrease in DPBF absorbance at its maximum (around 415 nm).

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum as a function of irradiation time for both the sample and the reference.

-

Determine the initial slope of these plots (ks for the sample and kr for the reference). The slope is proportional to the rate of singlet oxygen generation.

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ,s) relative to the reference (ΦΔ,r) using the following equation: ΦΔ,s = ΦΔ,r * (ks / kr) (This simplified equation assumes the absorbance of the photosensitizers are matched).

-

Visualizations: Mechanisms and Workflows

Photochemical Mechanism of Singlet Oxygen Generation

The primary photochemical event for Rose Bengal in PDT is the Type II mechanism, which leads to the formation of singlet oxygen (1O2). This process is initiated by the absorption of light, followed by intersystem crossing to a long-lived triplet state, which then transfers its energy to molecular oxygen.

Caption: Jablonski diagram illustrating the Type II photochemical mechanism for Rose Bengal.

Experimental Workflow for Photosensitizer Characterization

The characterization of a potential photosensitizer like this compound follows a logical workflow to determine its key photophysical and photochemical properties.

Caption: Experimental workflow for characterizing a photosensitizer.

Conclusion

The photophysical and photochemical properties of this compound are multifaceted and highly dependent on its chemical environment. Its efficient generation of singlet oxygen, particularly in its quinoid form, underpins its utility as a photosensitizer in a range of scientific and medical applications. A thorough understanding and accurate measurement of its properties, following detailed experimental protocols as outlined in this guide, are essential for its effective and predictable application in research and development. The provided data, protocols, and visualizations serve as a foundational resource for professionals working with this important xanthene dye.

References

- 1. Fluorescence-Coupled Techniques for Determining Rose Bengal in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 3. omlc.org [omlc.org]

- 4. benchchem.com [benchchem.com]

pH-Dependent Tautomerism of Rose Bengal Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose Bengal, a potent photosensitizer with applications in photodynamic therapy and diagnostics, exhibits a pronounced pH-dependent tautomerism. This phenomenon involves a reversible equilibrium between a colorless, neutral lactone form and a colored, anionic quinoid structure. The predominance of either tautomer is dictated by the hydrogen ion concentration of the medium, which in turn significantly influences the dye's spectroscopic properties, solubility, and photosensitizing efficacy. Understanding and controlling this equilibrium is paramount for the effective formulation and application of Rose Bengal in biomedical contexts. This technical guide provides an in-depth overview of the core principles governing this tautomeric shift, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying chemical transformations.

Introduction

Rose Bengal (RB), chemically known as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein, is a xanthene dye recognized for its excellent photosensitizing capabilities. Its utility in biological systems is, however, intrinsically linked to its molecular form, which is subject to a pH-dependent equilibrium. In acidic environments, the carboxyl group of the pendant phenyl ring is protonated, favoring the formation of a neutral, colorless lactone. As the pH increases, deprotonation of the carboxyl and hydroxyl groups leads to the opening of the lactone ring and the formation of the resonant, colored quinoid and zwitterionic forms. This guide will delve into the quantitative aspects of this equilibrium, the experimental methods to probe it, and the implications for research and drug development.

The Tautomeric Equilibrium

The principal tautomeric forms of Rose Bengal in aqueous solution are the neutral lactone and the dianionic quinoid. The equilibrium between these two forms can be represented as follows:

In a slightly acidic environment with a pH below 5, Rose Bengal predominantly exists in its neutral, photoinactive lactone form. Conversely, in neutral and slightly alkaline conditions (pH 7.2–7.6), the dianion form of Rose Bengal is the major species, exhibiting a characteristic absorption spectrum with two main bands.[1]

Quantitative Analysis of Tautomerism

For the purpose of this guide, we present a representative table illustrating the expected trend in the relative populations of the lactone and quinoid forms of a generic xanthene dye as a function of pH, based on the known behavior of Rose Bengal.

| pH | Predominant Form | Molar Absorptivity at λmax (approx.) | Fluorescence Quantum Yield (ΦF) |

| < 4 | Lactone | Low | Low |

| 4 - 6 | Mixture | Intermediate | Intermediate |

| > 7 | Quinoid/Zwitterion | High (~95,000 M-1cm-1 at 554-560 nm) | High (~0.76 in methanol) |

Note: The molar absorptivity and quantum yield values are for the dianionic form of Rose Bengal and are provided to illustrate the significant change in properties upon ring-opening. The exact values will vary with solvent and specific pH.

Experimental Protocols

The pH-dependent tautomerism of Rose Bengal can be investigated using several spectroscopic and chromatographic techniques.

Spectrophotometric Determination of Tautomeric Equilibrium

This method relies on the distinct absorption spectra of the lactone (colorless) and quinoid (colored) forms.

Objective: To determine the relative concentrations of the lactone and quinoid forms of Rose Bengal at different pH values.

Materials:

-

Rose Bengal

-

Buffer solutions of varying pH (e.g., citrate, phosphate, borate buffers)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Rose Bengal in a suitable organic solvent (e.g., ethanol or DMSO) where it exists predominantly in one form.

-

Preparation of Working Solutions: Prepare a series of working solutions with the same final concentration of Rose Bengal in different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid influencing the equilibrium.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 400-650 nm).

-

Data Analysis: The concentration of the colored quinoid form at each pH can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at the λmax of the quinoid form, ε is its molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The concentration of the lactone form can be calculated by subtracting the quinoid concentration from the total dye concentration. The equilibrium constant can then be estimated at each pH.

HPLC Analysis of Tautomers

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different tautomeric forms.

Objective: To separate and quantify the lactone and quinoid forms of Rose Bengal.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or diode array detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) can be used. The pH of the mobile phase will be critical in maintaining the equilibrium during separation and may need to be optimized.

-

Detection: Monitor the absorbance at the λmax of the quinoid form (around 550-560 nm) and potentially at a shorter wavelength where the lactone might have some absorbance.

Procedure:

-

Sample Preparation: Prepare samples of Rose Bengal in buffers of different pH.

-

Injection: Inject the samples onto the HPLC system.

-

Chromatogram Analysis: The separated peaks corresponding to the lactone and quinoid forms can be integrated to determine their relative abundance. Calibration curves with standards of each form (if available) would be necessary for absolute quantification.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Tautomeric Equilibrium of Rose Bengal

Caption: pH-dependent equilibrium between the lactone and quinoid forms of Rose Bengal.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric analysis of Rose Bengal tautomerism.

Implications for Drug Development

The pH-dependent tautomerism of Rose Bengal has significant implications for its use in drug development:

-

Formulation: Formulations must be buffered to a pH that stabilizes the desired tautomeric form. For applications requiring photosensitization, a pH that favors the quinoid form is essential.

-

Cellular Uptake: The neutral lactone form is more lipophilic and may exhibit different membrane permeability characteristics compared to the charged quinoid form. This can affect the cellular uptake and subcellular localization of the dye.

-

Efficacy: The photosensitizing activity of Rose Bengal is attributed to the quinoid form. Therefore, the local pH of the target tissue can directly impact the therapeutic efficacy. For instance, the slightly acidic microenvironment of tumors could potentially shift the equilibrium towards the less active lactone form.

Conclusion

The pH-dependent tautomerism of Rose Bengal Lactone is a critical factor influencing its physicochemical properties and biological activity. A thorough understanding and characterization of this equilibrium are essential for the rational design and optimization of Rose Bengal-based therapeutics and diagnostics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and harness this phenomenon for improved biomedical applications.

References

The Genesis of a Brilliant Dye: A Technical History of Xanthenes and Rose Bengal

A guide for researchers on the historical development, physicochemical properties, and modern applications of xanthene dyes, with a focused exploration of Rose Bengal.

This technical guide delves into the historical evolution of xanthene dyes, a vibrant and versatile class of compounds that have found indispensable roles in various scientific fields. From their initial synthesis in the 19th century to their current applications in high-tech biomedical research, these dyes offer a compelling story of chemical innovation. We will trace the lineage from the parent molecule, fluorescein, to its halogenated derivatives, with a special emphasis on Rose Bengal—a potent photosensitizer with significant applications in photodynamic therapy, diagnostics, and organic synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including comparative data, detailed experimental protocols, and visual representations of key processes.

The Dawn of Xanthene Dyes: From Coal Tar to Fluorescent Brilliance

The story of xanthene dyes begins in 1871 with the German chemist and Nobel laureate, Adolf von Baeyer.[1][2] While investigating reactions of phthalic anhydride with phenols, he synthesized a novel compound by heating phthalic anhydride and resorcinol.[3][4] He named the resulting red crystalline powder "fluorescein" due to the brilliant green fluorescence it exhibited in alkaline solutions.[3] This discovery marked the birth of the xanthene dye class, so named for their shared tricyclic xanthene core structure.

The synthesis of fluorescein from coal tar derivatives was a pivotal moment, establishing it as the progenitor of a vast family of dyes. German dye manufacturers quickly industrialized its production. The key structural feature of these dyes is the xanthene nucleus, which can be readily modified to tune their spectral properties.

The Family Expands: Eosin and Halogenation

A significant advancement came in 1874 when Heinrich Caro, a chemist at BASF, developed a method to brominate fluorescein, creating a new dye named eosin (tetrabromofluorescein). The name is derived from "Eos," the Greek goddess of the dawn, alluding to its vibrant red color. This process of halogenation—adding bromine or iodine atoms to the fluorescein backbone—proved to be a powerful strategy for shifting the dye's absorption and emission spectra to longer wavelengths and enhancing its photophysical properties. This innovation paved the way for a wider palette of colors and functionalities within the xanthene family.

Rose Bengal: A Star Photosensitizer Emerges

Building on the principle of halogenation, Swiss chemist Robert Gnehm synthesized Rose Bengal in 1882. This derivative, chemically known as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein, is a polyhalogenated xanthene dye. Originally used as a wool dye, its unique properties soon led to its adoption in a multitude of scientific applications.

Rose Bengal's structure, featuring both chlorine and iodine substituents, significantly influences its electronic properties. This heavy atom effect enhances the probability of intersystem crossing from the excited singlet state to the triplet state. This long-lived triplet state is crucial for its function as a photosensitizer, as it can efficiently transfer energy to molecular oxygen to generate highly reactive singlet oxygen.

Below is a diagram illustrating the historical and chemical lineage from the foundational xanthene structure to Rose Bengal.

Caption: A flowchart illustrating the key discoveries and chemical modifications leading from Fluorescein to Rose Bengal.

Quantitative Physicochemical Properties

The utility of xanthene dyes in research is intrinsically linked to their photophysical properties. The degree of halogenation significantly impacts these characteristics. The following table summarizes key quantitative data for fluorescein, eosin Y, and Rose Bengal to facilitate comparison.

| Property | Fluorescein | Eosin Y | Rose Bengal |

| Year of Discovery | 1871 | 1874 | 1882 |

| Molecular Formula | C₂₀H₁₂O₅ | C₂₀H₆Br₄Na₂O₅ | C₂₀H₂Cl₄I₄Na₂O₅ |

| Molar Mass ( g/mol ) | 332.31 | 691.86 | 1017.64 |

| λmax (Absorbance, nm) | ~490 (in basic ethanol) | ~517 (in water) | ~549 (in water), ~559 (in basic ethanol) |

| Molar Extinction Coefficient (ε, M-1cm-1) | ~92,300 (at 482.5 nm in ethanol) | ~83,000 (at 517 nm in water) | ~98,000 (at 549 nm in water) |

| λmax (Emission, nm) | ~512 (in ethanol) | ~540 | ~560-570 |

| Fluorescence Quantum Yield (Φf) | 0.79 - 0.93 (in basic solution) | 0.15 - 0.19 | 0.05 - 0.11 (in ethanol) |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.03 (in water) | ~0.57 | 0.75 - 0.76 (in water) |

Note: Values can vary depending on the solvent, pH, and experimental conditions.

Modern Applications of Rose Bengal

Rose Bengal's high singlet oxygen quantum yield and minimal toxicity in the absence of light have made it a valuable tool in several advanced scientific applications.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic strategy that uses a photosensitizer, light, and oxygen to induce cell death, primarily for treating cancers and microbial infections. Rose Bengal is an exemplary photosensitizer for PDT. The mechanism involves the generation of cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon activation by light of a specific wavelength (typically green light, ~525-560 nm).

The process, known as a Type II photochemical reaction, can be summarized as follows:

-

Ground State (RB) : Rose Bengal exists in a stable, low-energy ground state.

-

Light Excitation : Upon absorbing a photon of green light, it is promoted to an excited singlet state (¹RB*).

-

Intersystem Crossing : The molecule rapidly transitions to a longer-lived, excited triplet state (³RB*).

-

Energy Transfer : The triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂).

-

Singlet Oxygen Generation : This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), which then induces oxidative damage to cellular components like lipids, proteins, and nucleic acids, leading to apoptosis or necrosis.

Caption: The photochemical pathway of Rose Bengal-mediated photodynamic therapy.

Ocular Surface Diagnostics

In ophthalmology, Rose Bengal staining is a classic diagnostic method used to assess the health of the cornea and conjunctiva. It stains dead or devitalized epithelial cells and mucus a characteristic bright red color. More recent evidence suggests it primarily stains areas of the ocular surface that are not adequately protected by the preocular tear film's mucin layer. This makes it highly effective for diagnosing conditions like keratoconjunctivitis sicca (dry eye syndrome).

Organic Synthesis

The ability of Rose Bengal to generate singlet oxygen under visible light has been harnessed by synthetic organic chemists. It is widely used as a photocatalyst for a variety of organic transformations, including cycloadditions, C-H functionalizations, and cross-coupling reactions. Its low cost and use of visible light make it an attractive component for green chemistry protocols.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments involving Rose Bengal.

Protocol 1: In Vitro Photodynamic Therapy (PDT) Assay

This protocol outlines a general procedure for evaluating the efficacy of Rose Bengal-mediated PDT against an adherent cancer cell line (e.g., HepG2, MDA-MB-231) in a 96-well plate format.

Materials:

-

Adherent cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Rose Bengal sodium salt

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well, clear-bottom, white-walled cell culture plates

-

Light source with a peak wavelength of ~550 nm (e.g., green LED array)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 1.5 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of Rose Bengal in sterile PBS or water.

-

On the day of the experiment, prepare working solutions of Rose Bengal in complete culture medium at various concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 µM).

-

Remove the culture medium from the wells and add 100 µL of the Rose Bengal working solutions.

-

Incubate for 2 hours at 37°C and 5% CO₂, protected from light.

-

-

Washing and Irradiation:

-

After incubation, remove the Rose Bengal-containing medium.

-

Gently wash the cells twice with 100 µL of sterile PBS per well.

-

Add 50 µL of fresh, pre-warmed complete medium to each well.

-

Irradiate the plate with the green light source. The light dose (fluence, J/cm²) can be modulated by altering the irradiation time or power density. A typical dose might be 1.22 J/cm².

-

Include control groups: untreated cells, cells treated with light only, and cells treated with Rose Bengal only (kept in the dark).

-

-

Post-Treatment Incubation:

-

Return the plate to the incubator for 24 to 48 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Caption: A step-by-step workflow for conducting an in vitro photodynamic therapy experiment using Rose Bengal.

Protocol 2: Ocular Surface Staining with Rose Bengal

This protocol describes the clinical procedure for staining the ocular surface using Rose Bengal strips.

Materials:

-

Sterile, single-use Rose Bengal ophthalmic strips (1%).

-

Sterile saline or preservative-free artificial tears.

-

Topical anesthetic (e.g., proparacaine 0.5%, optional).

-

Slit lamp biomicroscope with white light source.

Procedure:

-

Patient Preparation:

-

Ensure the patient is seated comfortably at the slit lamp.

-

(Optional) Instill one drop of topical anesthetic to minimize discomfort and stinging upon dye application.

-

-

Dye Instillation:

-

Moisten the tip of a sterile Rose Bengal strip with a drop of sterile saline.

-

Gently retract the patient's lower eyelid.

-

Lightly apply the moistened strip to the inferior bulbar conjunctiva for 1-2 seconds. Avoid touching the cornea directly.

-

-

Dye Distribution:

-

Ask the patient to blink several times to distribute the dye evenly across the ocular surface.

-

-

Observation and Grading:

-

Examine the cornea and conjunctiva under the slit lamp using white light.

-

Stained areas, indicating devitalized cells or areas lacking mucin protection, will appear bright pink or red.

-

Grade the staining pattern using a standardized scale, such as the van Bijsterveld system, to quantify the extent of ocular surface damage.

-

Conclusion

From a laboratory curiosity born out of coal tar chemistry to a critical tool in modern medicine and chemical synthesis, the journey of xanthene dyes, and Rose Bengal in particular, highlights the profound impact of fundamental chemical discoveries. The unique photophysical properties of Rose Bengal, conferred by its halogenated structure, have positioned it as a premier photosensitizer and a vital diagnostic stain. For researchers in drug development and biomedical science, a thorough understanding of its history, properties, and protocols is essential for leveraging its full potential in developing novel therapies and diagnostic techniques. As research continues, new derivatives and formulations of Rose Bengal are being explored, promising to expand its utility and solidify its place in the scientific toolkit for years to come.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Rose Bengal Lactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Rose Bengal Lactone derivatives, compounds of significant interest in photodynamic therapy (PDT) and other biomedical applications. This document details the experimental methodologies for their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. Furthermore, it delves into the key signaling pathways modulated by these derivatives, offering a complete picture for researchers in drug discovery and development.

Introduction to Rose Bengal and its Derivatives

Rose Bengal (RB) is a xanthene dye known for its potent photosensitizing capabilities. Upon light activation, it generates reactive oxygen species (ROS), which can induce localized cell death, a principle leveraged in photodynamic therapy. The parent compound, Rose Bengal, can exist in a colored quinoid form and a colorless lactone form, with the equilibrium being pH-dependent.[1] Modifications to the core structure of Rose Bengal have led to the development of various derivatives, often through esterification, to enhance properties such as cellular uptake and photodynamic efficacy.[1] Understanding the precise three-dimensional arrangement of atoms in these derivatives through crystal structure analysis is paramount for establishing structure-activity relationships and designing more effective therapeutic agents.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of crystalline compounds like this compound derivatives. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which is crucial for understanding the compound's chemical and biological activity.

Importance of Crystal Structure Analysis

The crystal and molecular structures of Rose Bengal and its derivatives have been successfully determined using single-crystal X-ray diffraction. These studies are fundamental for:

-

Unambiguous structural confirmation: Confirming the lactone form and the precise connectivity of atoms.

-

Stereochemical assignment: Determining the spatial arrangement of substituents on the xanthene and phthalic acid moieties.

-

Understanding intermolecular interactions: Analyzing how molecules pack in the solid state, which can influence properties like solubility and stability.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of new derivatives with improved therapeutic properties.

Data Presentation

Table 1: Example Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₂₀H₄Cl₄I₄O₅ |

| Formula Weight | 973.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Table 2: Example of Selected Bond Lengths and Angles for a this compound Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C-O (lactone) | Value |

| C-I | Value |

| C-Cl | Value |

| O-C-O (lactone) | Value |

| C-C-I | Value |

| C-C-Cl | Value |

Note: Specific numerical values would be obtained from the crystallographic information file (CIF) generated during the X-ray diffraction experiment.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives (Esterification)

A common method for synthesizing Rose Bengal derivatives is through the esterification of the carboxylic acid group of Rose Bengal. This protocol describes a general procedure for the synthesis of alkyl ester derivatives.

Materials:

-

Rose Bengal disodium salt

-

Anhydrous Dimethylformamide (DMF)

-

1-Bromoalkane (e.g., 1-bromobutane, 1-bromooctane)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve Rose Bengal disodium salt in anhydrous DMF in a round-bottom flask.

-

Add a molar excess of the desired 1-bromoalkane to the solution.

-

Heat the reaction mixture to 80°C and stir for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

-

Suspend the residue in diethyl ether and stir to precipitate the product and dissolve any unreacted 1-bromoalkane.

-

Filter the precipitate and wash it with diethyl ether.

-

To remove any unreacted Rose Bengal salt, stir the solid with deionized water.

-

Filter the final product, wash with deionized water, and dry under vacuum.

-

Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR and mass spectrometry.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The following is a generalized protocol for the crystallization of organic compounds like Rose Bengal derivatives.

Materials:

-

Synthesized this compound derivative

-

A suitable solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is sparingly soluble)

-

Small vials or test tubes

-

Heating apparatus (e.g., hot plate or water bath)

-

Microscope

Procedure (Slow Evaporation Method):

-

Dissolve the purified Rose Bengal derivative in a minimal amount of a suitable "good" solvent at room temperature or with gentle heating to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment.

-

Monitor the vial periodically for crystal growth. Crystals should form over a period of days to weeks.

Alternative Procedure (Vapor Diffusion Method):

-

Dissolve the derivative in a small amount of a relatively volatile "good" solvent in a small, open vial.

-

Place this small vial inside a larger, sealed container that contains a "poor" solvent.

-

The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the derivative and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps involved in determining the crystal structure of a synthesized derivative.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of the Rose Bengal derivative is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final crystal structure is validated to ensure its quality and accuracy.

Signaling Pathways in Photodynamic Therapy

Rose Bengal derivatives exert their therapeutic effects in PDT primarily through the induction of apoptosis. This process is initiated by the generation of ROS upon photoactivation.

ROS-Induced Apoptotic Signaling

The generation of ROS by photoactivated Rose Bengal derivatives triggers a cascade of events leading to programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Furthermore, ER stress-mediated apoptosis can also be initiated.

Experimental Workflow for Synthesis and Analysis

The overall process from the synthesis of Rose Bengal derivatives to their structural and biological evaluation follows a logical workflow.

Conclusion

The crystal structure analysis of this compound derivatives is a critical component in the development of new and improved photosensitizers for photodynamic therapy. While specific crystallographic data for a broad range of derivatives remains to be fully compiled in public repositories, the methodologies for their synthesis, crystallization, and structural elucidation are well-established. The understanding of their mechanism of action, primarily through the induction of apoptosis via ROS generation, provides a solid foundation for future research. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of phototherapeutics through the rational design and analysis of novel Rose Bengal derivatives.

References

Spectroscopic Characterization of Rose Bengal Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Rose Bengal Lactone. It details the principles and methodologies for analyzing this compound using various spectroscopic techniques, presenting key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of Rose Bengal and its derivatives.

Rose Bengal is a versatile xanthene dye with significant applications in photodynamic therapy and diagnostics. Its efficacy is intrinsically linked to its molecular form, existing in a pH-dependent equilibrium between a colored, open quinoid form and a colorless, closed lactone form. Spectroscopic techniques are paramount in elucidating and quantifying this equilibrium, as well as confirming the structural integrity of the lactone.

pH-Dependent Equilibrium of Rose Bengal

Rose Bengal's spectroscopic properties are dominated by the equilibrium between its two forms. The colorless lactone form is predominant in acidic and non-polar environments, while the intensely pink/red colored quinoid form is favored in basic and polar solvents.[1] This transition is crucial for its function as a photosensitizer, with the dianionic quinoid form being the photoactive species.[1][2]

Caption: pH-dependent equilibrium of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Rose Bengal, with a focus on the properties that differentiate the lactone and quinoid forms.

Table 1: UV-Visible Absorption Data

| Form | Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Lactone | Acidic pH (<5) | UV region (~300 nm) | Low in visible region | [1] |

| Quinoid | Basic Ethanol | 559.0 | 90,400 | [1] |

| Quinoid | Water | 546 - 550 | High | |

| Quinoid | Acetonitrile | 562 | High | |

| Quinoid | Methanol | 557 | High | |

| Dimer | Water/Methanol (>2.0 x 10⁻⁶ M) | ~515 | - |

Table 2: Fluorescence Emission Data

| Form | Solvent/Condition | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Quinoid | Basic Ethanol | ~550 | 582 | 0.11 | |

| Quinoid | Ethanol | ~550 | - | 0.05 | |

| Quinoid | Water | 546 | 567 | - | |

| Quinoid | Acetonitrile | 562 | 583 | - | |

| Quinoid | Methanol | 557 | 575 (dilute) | - |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Significance | Reference |

| Lactone C=O | Stretching | ~1770 | Confirmation of the closed lactone ring | |

| Aromatic C=C | Stretching | 1600-1450 | Indicates the presence of the xanthene backbone | |

| C-O-C (ether/ester) | Stretching | 1300-1000 | Corresponds to ether and ester linkages |

Table 4: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Technique | Parameter | Value | Reference |

| Molecular Weight | - | 973.67 g/mol | |

| ¹H NMR | Chemical Shifts (δ) | Dependent on solvent and structure | |

| ¹³C NMR | Chemical Shifts (δ) | Dependent on solvent and structure | |

| Mass Spectrometry | m/z | Dependent on ionization method |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum of this compound and investigate its pH-dependent equilibrium.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).

-

For pH-dependent studies, prepare a series of buffer solutions with varying pH values (e.g., pH 2 to pH 10).

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 nm to 700 nm.

-

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the respective buffer solution as a blank.

-

Measure the absorbance spectrum of each sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the lactone and quinoid forms.

-

Plot absorbance at the λmax of the quinoid form versus pH to visualize the transition.

-

Caption: Experimental workflow for UV-Vis spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of the quinoid form of Rose Bengal.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Rose Bengal in a suitable solvent (e.g., basic ethanol) to ensure the predominance of the quinoid form. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Instrumentation:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength to the λmax of the quinoid form (e.g., 550 nm).

-

Set the emission scan range (e.g., 560 nm to 700 nm).

-

-

Data Acquisition:

-

Use a quartz cuvette.

-

Record the emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the sample.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum emission.

-

Infrared (IR) Spectroscopy

Objective: To confirm the presence of the lactone ring in this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solid sample by mixing a small amount of this compound powder with dry potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the powder directly on the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Acquisition:

-

Record a background spectrum.

-

Record the IR spectrum of the sample.

-

-

Data Analysis:

-

Identify the characteristic C=O stretching vibration of the lactone ring around 1770 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum.

-

-

Data Analysis:

-

Reference the spectra to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Assign the chemical shifts to the corresponding nuclei in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the mass of this compound (973.67 g/mol ).

-

Analyze the fragmentation pattern to gain further structural information.

-

This guide provides a foundational understanding and practical protocols for the spectroscopic characterization of this compound. For more specific applications, further optimization of these methods may be required.

References

Rose Bengal Lactone: A Technical Guide to Absorption and Emission Spectra in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal is a xanthene dye widely recognized for its potent photosensitizing capabilities, making it a valuable tool in photodynamic therapy, singlet oxygen generation, and as a biological stain. The photophysical properties of Rose Bengal are intrinsically linked to its molecular form, which is highly sensitive to the surrounding solvent environment. In solution, Rose Bengal exists in a dynamic equilibrium between a colorless, non-fluorescent lactone form and a colored, fluorescent zwitterionic (or quinoidal) form. This equilibrium is governed by solvent polarity, pH, and temperature.[1][2] Understanding the absorption and emission characteristics of Rose Bengal in its active, colored form across a range of solvents is paramount for optimizing its application in various scientific and therapeutic fields.

This technical guide provides a comprehensive overview of the absorption and emission spectra of Rose Bengal's colored form, which arises from the ring-opening of the lactone precursor. It includes a compilation of key photophysical data in various solvents, detailed experimental protocols for spectroscopic analysis, and visual representations of the underlying chemical equilibrium and experimental workflows.

The Lactone-Zwitterion Equilibrium

The spectroscopic properties of what is often colloquially referred to as "Rose Bengal Lactone" in solution are, in fact, the properties of the colored zwitterionic form. The lactone itself is colorless, with no significant absorption in the visible spectrum.[3] The equilibrium between the closed lactone and the open, colored zwitterion is the critical factor determining the observed spectroscopic behavior.

Diagram of the Lactone-Zwitterion Equilibrium of Rose Bengal

Caption: The solvent and pH-dependent equilibrium between the colorless lactone and the colored zwitterionic form of Rose Bengal.

Data Presentation: Photophysical Properties of Rose Bengal in Various Solvents

The following tables summarize the key photophysical parameters for the colored form of Rose Bengal in a selection of solvents. These values are influenced by experimental conditions and may vary slightly between different studies.

Table 1: Absorption and Emission Maxima of Rose Bengal in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (nm) |

| Water | 546[4], 548[5] | 567 | 21 |

| Ethanol (basic) | 559 | 582 | 23 |

| Ethanol | 558 | 578 | 20 |

| Methanol | 556 | 576 | 20 |

| Acetonitrile | 562 | 582 | 20 |

| Dimethyl Sulfoxide (DMSO) | 569 | 589 | 20 |

| Dimethylformamide (DMF) | 565 | 585 | 20 |

| Acetone | 559 | 579 | 20 |

| 1-Butanol | 560 | - | - |

| Tetrahydrofuran (THF) | 555 | - | - |

Table 2: Fluorescence Quantum Yields and Lifetimes of Rose Bengal in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Ethanol (basic) | 0.11 | - |

| Ethanol | 0.05 | 0.08 |

| Water (pH 9) | 0.02 | 0.09 |

| Methanol | - | 0.08 |

| Acetonitrile | - | 0.13 |

| Phosphate Buffer (pH 7.4) | - | 0.09 |

Experimental Protocols

Accurate determination of the photophysical properties of Rose Bengal requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Determining the Absorption Spectrum and Molar Extinction Coefficient

Objective: To measure the absorption spectrum of the colored form of Rose Bengal in a specific solvent and calculate its molar extinction coefficient (ε).

Materials:

-

This compound

-

Spectroscopic grade solvent of choice

-

Volumetric flasks and pipettes

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan across the visible region (e.g., 400-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectrum for each of the diluted Rose Bengal solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Plot a graph of absorbance at λ_abs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Measuring the Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum of the colored form of Rose Bengal.

Materials:

-

Dilute Rose Bengal solution (absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength (λ_ex), which is typically at or near the absorption maximum (λ_abs). Set the emission scan range to start at a wavelength longer than λ_ex and cover the expected emission profile.

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for Raman scattering and any background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the Rose Bengal solution.

-

Data Correction: Subtract the blank spectrum from the sample spectrum. Correct the resulting spectrum for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Determining the Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of Rose Bengal relative to a standard of known quantum yield.

Materials:

-

Dilute solutions of Rose Bengal and a reference standard (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) with varying concentrations (absorbance between 0.01 and 0.1).

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Absorbance Measurements: Measure the absorbance of each dilution of the Rose Bengal sample and the reference standard at the same excitation wavelength.

-

Fluorescence Measurements: For each solution, measure the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (area under the corrected emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).

-

Calculate the quantum yield of the sample using the following equation: Φ_f(sample) = Φ_f(standard) * (Grad_sample / Grad_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: A workflow diagram illustrating the key steps in the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Staining Cell Nuclei with Rose Bengal Lactone

Introduction

Rose Bengal Lactone is a versatile xanthene dye utilized in various biological applications.[1] While historically recognized for its use in ophthalmic diagnostics to stain damaged corneal and conjunctival cells and as a photosensitizer in photodynamic therapy (PDT), it also serves as a fluorescent stain for cell nuclei in research settings.[2][3] This document provides a detailed protocol for the use of this compound for staining cell nuclei for microscopic analysis.

The staining mechanism of Rose Bengal is not solely dependent on cell viability; in fact, it can stain the nuclei of healthy cultured cells in a rapid and dose-dependent manner.[4] It is important to note that Rose Bengal is not a vital dye and exhibits intrinsic cytotoxicity, which can be exacerbated by light exposure.[4] The dye exists in two forms: a colored, open-ring quinoid form and a colorless, closed-ring lactone form. The transition between these forms is pH-dependent, with the colorless lactone form favored in acidic conditions (pH < 5). For fluorescence microscopy, the excitation wavelength is typically around 550 nm, with emission in the red to orange spectrum.

Key Applications

-

Nuclear Counterstaining: this compound can be used as a counterstain in immunofluorescence protocols to visualize cell nuclei.

-

Cell Morphology Studies: The nuclear stain can help in the evaluation of cell morphology and the observation of specific cellular structures and processes.

-

Distinguishing Cell Viability (with caution): Historically used to differentiate between living and dead microorganisms, based on the principle of active uptake by living cells. However, its inherent toxicity to healthy cells should be considered in the experimental design.

Quantitative Data Summary

| Parameter | Value | Reference |

| Stock Solution Solvent | Water, Ethanol, or Buffer | |

| Working Concentration | 1–10 µM | |

| Incubation Time | 30 minutes to 1 hour | |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | ~550 nm | |

| Emission Spectrum | Red to Orange | |

| λmax | 557 nm |

Experimental Protocol: Nuclear Staining

This protocol outlines the steps for staining the nuclei of cultured mammalian cells with this compound.

Materials

-

This compound powder (CAS 4159-77-7)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol for stock solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells cultured on a suitable substrate (e.g., glass-bottom dishes, chamber slides)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Reagent Preparation

-

10 mM this compound Stock Solution:

-

Dissolve an appropriate amount of this compound powder in high-quality anhydrous DMSO or ethanol to make a 10 mM stock solution.

-

Mix thoroughly by vortexing.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

1 µM this compound Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution in PBS (or another suitable buffer) to a final working concentration of 1-10 µM. A starting concentration of 1 µM is recommended.

-

For example, to prepare 1 mL of 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of PBS.

-

The optimal concentration may vary depending on the cell type and experimental conditions.

-

Staining Procedure

-

Cell Preparation:

-

Culture cells on a suitable imaging substrate until they reach the desired confluency.

-

Remove the culture medium from the cells.

-

-

Washing:

-

Gently wash the cells twice with PBS to remove any residual medium.

-

-

Staining:

-

Add the prepared this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30 to 60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Post-Staining Wash:

-

Remove the staining solution.

-

Wash the cells two to three times with PBS to remove any unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh PBS or an appropriate imaging buffer to the cells.

-

Visualize the stained nuclei using a fluorescence microscope. Use an excitation wavelength of approximately 550 nm and collect the emission in the red-orange range.

-

Important Considerations

-

Toxicity: this compound is a synthetic dye and can be toxic to cells. It is advisable to wear appropriate personal protective equipment, such as gloves and safety glasses.

-

Phototoxicity: The dye is a known photosensitizer. To minimize light-induced cell damage, protect the cells from light during and after staining and minimize exposure during imaging.

-

Optimization: The provided concentrations and incubation times are a starting point. Optimal conditions may vary between different cell lines and experimental setups.

Experimental Workflow

Caption: Workflow for staining cell nuclei with this compound.

References

Site-Selective Functionalization of N-Heterocycles Using Rose Bengal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the site-selective functionalization of various N-heterocycles utilizing Rose Bengal as a visible-light photocatalyst. The methodologies presented herein offer environmentally benign and efficient alternatives to traditional synthetic methods, which are of significant interest in medicinal chemistry and drug development.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and selective methods for their functionalization is a cornerstone of modern organic synthesis. In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the activation of organic molecules.[1][2] Rose Bengal, a readily available and inexpensive organic dye, has proven to be a versatile photocatalyst for a variety of organic transformations, including the site-selective functionalization of N-heterocycles.[3][4]

This document outlines key applications of Rose Bengal in the C-H functionalization of N-heterocycles, providing detailed experimental protocols, quantitative data for a range of substrates, and mechanistic insights. The reactions covered include C-H alkoxylation, Friedel-Crafts alkylation, and the synthesis of fused heterocyclic systems.

General Principles and Mechanistic Overview

Rose Bengal, upon irradiation with visible light (typically green light, λ ≈ 520-560 nm), is excited from its ground state (RB) to a singlet excited state (¹RB), which then undergoes efficient intersystem crossing to a longer-lived triplet excited state (³RB). This triplet state is a potent oxidant and can initiate a variety of chemical reactions through single electron transfer (SET) pathways.

A general mechanistic paradigm for the Rose Bengal-catalyzed functionalization of N-heterocycles involves the oxidation of the heterocycle to a radical cation intermediate. This reactive species can then undergo further transformations, such as deprotonation to form a nucleophilic radical or reaction with other species in the reaction mixture, ultimately leading to the desired functionalized product. The photocatalyst is regenerated in the catalytic cycle, often with the involvement of an oxidant such as molecular oxygen (from air).

Below is a generalized workflow for a typical photocatalytic functionalization reaction using Rose Bengal.

Caption: General workflow for Rose Bengal photocatalyzed reactions.

Application Notes and Protocols

C-3 Alkoxylation of Imidazo[1,2-a]pyridines

The direct C-H alkoxylation of imidazo[1,2-a]pyridines provides a straightforward route to valuable building blocks. The use of Rose Bengal as a photocatalyst allows this transformation to proceed under mild conditions using alcohols as the alkoxy source and air as the terminal oxidant.

Experimental Protocol:

To a 10 mL oven-dried screw-capped vial equipped with a magnetic stir bar, imidazo[1,2-a]pyridine (0.2 mmol), Rose Bengal (2 mol%, 0.004 mmol, 4.1 mg), and the corresponding alcohol (2.0 mL) are added. The vial is capped and the mixture is stirred under an air atmosphere at room temperature while being irradiated with a 20 W green LED lamp. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: